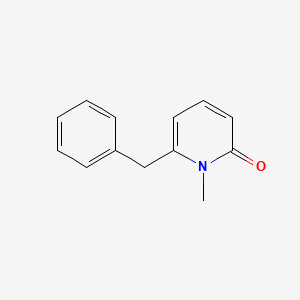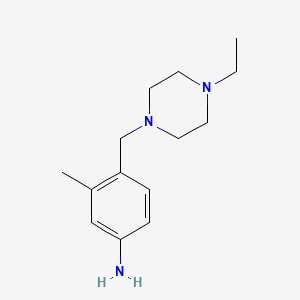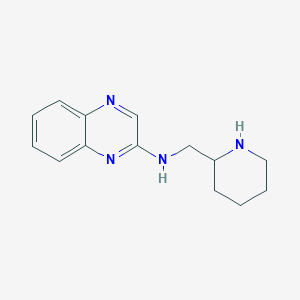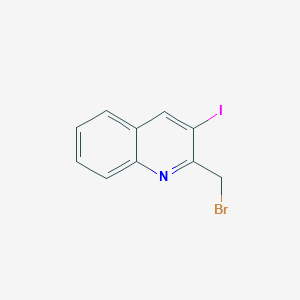
N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Acylation: The formation of the acetamide linkage.
Piperazine Substitution:
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, methanol for methoxylation, acetic anhydride for acylation, and piperazine for the final substitution.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The methoxy group can be demethylated.
Substitution: The piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the piperazine ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
相似化合物的比较
Similar Compounds
- N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide can be compared with other acetamides, such as:
- N-(2-Methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide
- N-(4-Nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a methoxy and a nitro group on the aromatic ring, along with the piperazine moiety, makes it a versatile compound for various scientific and industrial uses.
属性
分子式 |
C14H20N4O4 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC 名称 |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H20N4O4/c1-16-5-7-17(8-6-16)10-14(19)15-12-4-3-11(18(20)21)9-13(12)22-2/h3-4,9H,5-8,10H2,1-2H3,(H,15,19) |
InChI 键 |
VATCDTXOSZXIFT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)


![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)



![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
